molecular formula C38H74ClN2O4+ B607030 デカメトキシン CAS No. 38146-42-8

デカメトキシン

カタログ番号 B607030
CAS番号: 38146-42-8
分子量: 658.5 g/mol
InChIキー: MHCHXQXZLISYMN-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Decamethoxine, also known as Septefril, is a cationic gemini surfactant . It exhibits strong bactericidal and fungicidal effects . Decamethoxine modifies the permeability of the microbial cell membrane, resulting in the destruction and death of diverse microorganisms .


Molecular Structure Analysis

Decamethoxine has a molecular weight of 693.91 and a chemical formula of C38H74Cl2N2O4 . Its structure can be found in various databases .


Chemical Reactions Analysis

Decamethoxine has been studied for its reaction with eosin Y in medicines . The fluorescence spectra of reagents of different charges and hydrophobicity in aqueous solutions have been studied .


Physical And Chemical Properties Analysis

Decamethoxine is a cationic gemini surfactant . It exhibits strong bactericidal and fungicidal effects . More detailed physical and chemical properties are not available in the sources I found.

科学的研究の応用

蛍光検出における用途

デカメトキシンは、蛍光検出の分野で使用されてきました {svg_1}. デカメトキシンは、カチオン性界面活性剤と同様の特性を示し、そのため医薬品中のエオシンYとの反応に適しています {svg_2}. この方法は、カチオン性の疎水性有機物質の含有量を検出するために使用されてきました {svg_3}. 試薬粒子とイオン性界面活性剤間の静電相互作用の役割の寄与が増加すると、界面活性剤の分析信号が増加することが示されています {svg_4}.

感染性呼吸器合併症の予防と治療

デカメトキシンベースの第4級アンモニウム防腐剤吸入は、重症児の感染性呼吸器合併症の予防と治療に使用されてきました {svg_5}. デカメトキシン吸入を全身抗生物質療法と併用すると、機械的換気後48〜72時間で動的コンプライアンスのパラメータが改善され、肺抵抗が減少することが示されています {svg_6}. また、呼吸器系の病原菌数を効果的に減少させることができます {svg_7}.

医薬品送達における生体医用分野への応用

デカメトキシンは、特に医薬品送達において、生体医用研究の分野で潜在的な応用範囲を持っています {svg_8}. 研究者らは、0.1%エタノール溶液から吸収された防腐剤デカメトキシンを保持する、デモスポンジIanthella flabelliformis由来の布状キチン足場が、薬物送達に使用できることを発見しました {svg_9}.

作用機序

Decamethoxine modifies the permeability of the microbial cell membrane, resulting in the destruction and death of diverse microorganisms . It has a wide spectrum of antimicrobial action on Gram-positive bacteria, Gram-negative bacteria, protozoa, dermatophyte, yeast-like fungi of Candida genus, and viruses .

Safety and Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Decamethoxine . Personal protective equipment and chemical impermeable gloves should be used .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Decamethoxine involves the reaction of 1,5-dibromopentane with methanol to form 1,5-dibromopentyl methylether, which is then reacted with sodium methoxide to form Decamethoxine.", "Starting Materials": [ "1,5-dibromopentane", "methanol", "sodium methoxide" ], "Reaction": [ "1. 1,5-dibromopentane is reacted with methanol in the presence of a base catalyst to form 1,5-dibromopentyl methylether.", "2. The resulting 1,5-dibromopentyl methylether is then reacted with sodium methoxide in methanol to form Decamethoxine.", "3. The Decamethoxine product is then isolated and purified using standard techniques such as filtration and recrystallization." ] }

CAS番号

38146-42-8

分子式

C38H74ClN2O4+

分子量

658.5 g/mol

IUPAC名

10-[dimethyl-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl]azaniumyl]decyl-dimethyl-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl]azanium;chloride

InChI

InChI=1S/C38H74N2O4.ClH/c1-29(2)33-21-19-31(5)25-35(33)43-37(41)27-39(7,8)23-17-15-13-11-12-14-16-18-24-40(9,10)28-38(42)44-36-26-32(6)20-22-34(36)30(3)4;/h29-36H,11-28H2,1-10H3;1H/q+2;/p-1

InChIキー

MHCHXQXZLISYMN-UHFFFAOYSA-M

SMILES

CC1CCC(C(C1)OC(=O)C[N+](C)(C)CCCCCCCCCC[N+](C)(C)CC(=O)OC2CC(CCC2C(C)C)C)C(C)C.[Cl-].[Cl-]

正規SMILES

CC1CCC(C(C1)OC(=O)C[N+](C)(C)CCCCCCCCCC[N+](C)(C)CC(=O)OC2CC(CCC2C(C)C)C)C(C)C.[Cl-]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Decamethoxine;  Dekametoksin.

製品の起源

United States

Q & A

Q1: How does decamethoxine exert its antimicrobial effect?

A1: Decamethoxine, a quaternary ammonium compound, primarily acts by disrupting bacterial cell membranes. [] Its cationic nature allows it to interact with the negatively charged phospholipids in bacterial membranes, leading to increased permeability and leakage of cellular contents. [] This disruption ultimately results in bacterial cell death. []

Q2: Does decamethoxine affect human cells in the same way as bacterial cells?

A2: While decamethoxine effectively targets bacterial cell membranes, research suggests it has minimal impact on human cells. [] This selective toxicity is attributed to the significant differences in membrane composition between bacterial and human cells. []

Q3: What is the molecular formula and weight of decamethoxine?

A3: Decamethoxine's molecular formula is C26H52Cl2N4O4, and its molecular weight is 559.66 g/mol. []

Q4: What spectroscopic data is available to characterize decamethoxine?

A4: Desorption-field mass spectrometry analysis of decamethoxine revealed intensive quasimolecular ions [M.Cl]+ and [M]++, confirming its presence in samples. [] This technique proves reliable in identifying bisquaternary ammonium compounds like decamethoxine. [] Further research also utilized UV/Vis spectroscopy, observing spectral shifts indicative of supramolecular interactions between decamethoxine and curcumin, impacting its adsorption characteristics on silica. []

Q5: What applications of decamethoxine are being explored in wound healing?

A5: Decamethoxine's potent antimicrobial activity makes it valuable in managing wound infections. [] It is incorporated into various wound dressings, including those based on calcium alginate [] and poly(2-hydroxyethyl methacrylate). [] These dressings provide controlled release of decamethoxine directly into the wound site, promoting a clean healing environment. []

Q6: Can decamethoxine be used with other antimicrobial agents?

A6: Research suggests that decamethoxine can potentiate the antimicrobial activity of other agents. For instance, combining decamethoxine with poviargol significantly enhanced its bactericidal and disinfecting effects against chronic purulent otitis media pathogens. [] Additionally, subinhibitory concentrations of decamethoxine were found to increase the susceptibility of fluoroquinolone and tobramycin resistant Pseudomonas aeruginosa strains to these antibiotics. []

Q7: How stable is decamethoxine under different storage conditions?

A7: While detailed stability data from the provided research is limited, one study did analyze the impact of povidone-iodine dissolution on its antimicrobial efficacy. [] The findings indicated a reduction in efficacy for a 2% povidone-iodine solution. [] This highlights the importance of carefully considering formulation and storage conditions to maintain decamethoxine's stability and efficacy.

Q8: What strategies are employed to improve the delivery and bioavailability of decamethoxine?

A8: Various delivery systems are being explored to enhance decamethoxine's therapeutic efficacy. Incorporating decamethoxine into dental medicinal films [] aims to provide controlled and localized release within the oral cavity, improving treatment outcomes for conditions like aphthous stomatitis. [] Additionally, nebulized delivery of decamethoxine is being investigated for managing respiratory infections, enabling direct application to the respiratory tract. []

Q9: What preclinical models are used to investigate decamethoxine's efficacy?

A9: Animal models, particularly rodent models, are frequently employed to assess the efficacy of decamethoxine. For instance, a rat model of experimental peritonitis demonstrated that decamethoxine solutions effectively reduced inflammation and promoted healing. [] Similarly, in a rat model of chronic purulent-necrotic wounds, local application of decamethoxine accelerated wound closure and epithelialization. []

Q10: Is there evidence supporting decamethoxine's efficacy in clinical settings?

A10: Several clinical studies highlight the therapeutic benefits of decamethoxine. In patients with acute infectious exacerbations of COPD, nebulized decamethoxine significantly reduced hospitalization duration compared to placebo. [] Furthermore, in patients with purulent inflammatory diseases, topical application of decamethoxine effectively reduced microbial load and promoted wound healing. []

Q11: Are there concerns about cross-resistance with other antimicrobial agents?

A11: Importantly, research indicates that Candida albicans strains resistant to decamethoxine remained susceptible to other antifungal agents like decaminum, levorinum, and nystatin. [] This lack of cross-resistance highlights the potential for utilizing decamethoxine in combination therapy or as an alternative treatment option for infections involving resistant strains.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。